(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
Overview
Description
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C10H9FN2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the fluorophenyl group adds unique properties to this compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride”. Generally, oxazole derivatives can interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to form the oxazole ring. The final step involves the reduction of the oxazole derivative to the corresponding methanamine, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl) (oxan-4-yl)methanamine hydrochloride
- 1-[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride
- (4,5-Dimethyl-1,3-thiazol-2-yl) (4-fluorophenyl)methanamine
Uniqueness
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is unique due to the specific arrangement of the fluorophenyl and oxazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSCBBJUGQDXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-51-2 | |
Record name | 4-Oxazolemethanamine, 2-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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